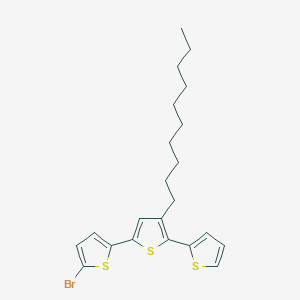

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of bromine and decyl groups attached to a thiophene ring. Thiophenes are known for their aromaticity and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Organoboron compound, halide (5-bromothiophene), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene rings.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 5-(5-substituted-thiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated or modified thiophene derivatives.

Scientific Research Applications

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene has several scientific research applications:

Organic Electronics: Used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Materials Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic applications.

Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery and development.

Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the electronic properties of the target molecules, leading to changes in their activity. In organic electronics, the compound facilitates charge transport and improves the efficiency of devices .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Bromophenyl)-3-decyl-2-thiophen-2-ylthiophene

- 5-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Uniqueness

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is unique due to its specific substitution pattern and the presence of a decyl group. This structure imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry .

Biological Activity

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene, also known as 5-bromo-3'-decyl-2,2':5',2''-terthiophene, is a thiophene-based organic compound with significant implications in various biological and chemical applications. Its unique structure, characterized by bromine substitution and long alkyl chains, enhances its solubility and electronic properties, making it a candidate for use in organic electronics and potentially in biological systems.

The compound has the following chemical characteristics:

- Molecular Formula : C22H27BrS3

- Molecular Weight : 467.55 g/mol

- CAS Number : 477335-02-7

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential roles in various applications, particularly in the fields of biosensing and as a semiconductor material.

1. Antimicrobial Activity

Studies have indicated that thiophene derivatives exhibit antimicrobial properties. The introduction of bromine atoms in the structure can enhance these properties due to increased electron density, which may disrupt microbial cell membranes. For instance, compounds similar to this one have shown effectiveness against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited.

2. Photophysical Properties

The compound's photophysical properties make it suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The presence of bromine increases the compound's absorption spectrum, allowing for better light harvesting in photovoltaic applications.

3. Sensor Applications

The compound has been explored as a component in organic field-effect transistors (OFETs) and sensors. Its high mobility and stability under aqueous conditions make it a candidate for detecting chemical substances at low concentrations. For example, related thiophene compounds have been utilized to detect environmental pollutants and biological markers.

Case Studies

Several studies have explored the biological implications of thiophene derivatives:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene in laboratory settings?

- Methodological Answer : The compound can be synthesized via Stille coupling or microwave-assisted cyclization . For example:

- Stille Coupling : Use a bromothiophene derivative (e.g., 5-bromo-2-thiophenecarboxaldehyde ) with a stannane monomer (e.g., BDT-stannane) under palladium catalysis, as demonstrated in copolymer synthesis for organic electronics .

- Microwave-Assisted Cyclization : Adapt methods from pyrazoline synthesis by reacting chalcones with hydrazine hydrate under microwave irradiation using fly ash:H₂SO₄ as a green catalyst .

Key Considerations : Optimize reaction time (5–15 mins for microwave) and catalyst loading (5–10 wt% fly ash:H₂SO₄) for higher yields.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement and OLEX2 for structure solution/visualization . For example, analyze bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between thiophene rings .

- Spectroscopy : Validate via ¹H/¹³C NMR (compare shifts with terthiophene derivatives ) and FT-IR (confirm C–Br stretch at ~560 cm⁻¹ ).

Software Tools : Mercury CSD for packing analysis ; WinGX for geometry validation .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine SCXRD (definitive bond confirmation) with DFT calculations (e.g., Gaussian09) to predict NMR/IR spectra. Address discrepancies in aromatic proton shifts by comparing experimental data with terthiophene analogs .

- Dynamic NMR : Use variable-temperature experiments to resolve rotational barriers in the decyl chain .

Example : A 0.1 ppm deviation in ¹H NMR may indicate conformational flexibility; SCXRD can confirm static vs. dynamic disorder .

Q. What methodological considerations are critical for studying its molecular packing and crystallographic disorder?

- Methodological Answer :

- Packing Analysis : Use Mercury CSD to calculate centroid distances (e.g., 3.7–3.8 Å π-stacking ) and identify slip-parallel vs. herringbone motifs.

- Disorder Modeling : In SHELXL, refine occupancies of disordered decyl chains using PART instructions and ISOR restraints . Validate with residual density maps (R-factor < 5% ).

Case Study : For a related oxadiazole-thiophene, anisotropic displacement parameters (ADPs) revealed thermal motion in the bromothiophene moiety .

Q. How to design experiments to evaluate its charge transport properties for optoelectronic applications?

- Methodological Answer :

- Thin-Film Fabrication : Spin-coat the compound (10 mg/mL in chloroform) onto ITO/PEDOT:PSS substrates. Anneal at 150°C to enhance crystallinity .

- Device Testing : Integrate into organic field-effect transistors (OFETs) or bulk heterojunction solar cells (e.g., blend with PC₇₁BM). Measure hole mobility via space-charge-limited current (SCLC) .

Theoretical Support : Perform DFT (B3LYP/6-31G*) to calculate HOMO/LUMO levels and reorganization energy .

Properties

Molecular Formula |

C22H27BrS3 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

5-(5-bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene |

InChI |

InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-13-14-21(23)25-18)26-22(17)19-12-10-15-24-19/h10,12-16H,2-9,11H2,1H3 |

InChI Key |

PUFUFZGJYNKOQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.